
3-((4-Methyl-1H-pyrazol-1-yl)methoxy)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((4-Methyl-1H-pyrazol-1-yl)methoxy)benzaldehyde is an organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound features a benzaldehyde moiety linked to a pyrazole ring via a methoxy group, making it a versatile scaffold for various chemical reactions and applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Methyl-1H-pyrazol-1-yl)methoxy)benzaldehyde typically involves the reaction of 4-methyl-1H-pyrazole with a suitable benzaldehyde derivative. One common method is the condensation reaction between 4-methyl-1H-pyrazole and 3-methoxybenzaldehyde in the presence of a base such as sodium acetate. The reaction is usually carried out at room temperature and yields the desired product in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .
化学反应分析
Types of Reactions
3-((4-Methyl-1H-pyrazol-1-yl)methoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: 3-((4-Methyl-1H-pyrazol-1-yl)methoxy)benzoic acid.
Reduction: 3-((4-Methyl-1H-pyrazol-1-yl)methoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-((4-Methyl-1H-pyrazol-1-yl)methoxy)benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its versatile chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-((4-Methyl-1H-pyrazol-1-yl)methoxy)benzaldehyde is largely dependent on its interaction with biological targets. The compound can interact with various enzymes and receptors, leading to modulation of biological pathways. For instance, it may inhibit specific enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
相似化合物的比较
Similar Compounds
4-Methyl-1H-pyrazole: A simpler pyrazole derivative with similar biological activities.
3-Methoxybenzaldehyde: A benzaldehyde derivative with a methoxy group, used in various chemical syntheses.
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): A related compound with antioxidant and anticancer activities
Uniqueness
3-((4-Methyl-1H-pyrazol-1-yl)methoxy)benzaldehyde is unique due to its specific combination of a pyrazole ring and a benzaldehyde moiety linked via a methoxy group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
属性
分子式 |
C12H12N2O2 |
|---|---|
分子量 |
216.24 g/mol |
IUPAC 名称 |
3-[(4-methylpyrazol-1-yl)methoxy]benzaldehyde |
InChI |
InChI=1S/C12H12N2O2/c1-10-6-13-14(7-10)9-16-12-4-2-3-11(5-12)8-15/h2-8H,9H2,1H3 |
InChI 键 |
DXZCPAHVVUVERE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN(N=C1)COC2=CC=CC(=C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-Butyl (R)-8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13325690.png)
![Rel-(5R,7R)-7-((4-(2,6-diChlorophenyl)piperidin-1-yl)methyl)-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol](/img/structure/B13325692.png)

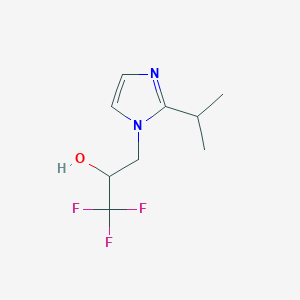
![4-{[1-(Furan-2-YL)ethyl]amino}cyclohexan-1-OL](/img/structure/B13325705.png)
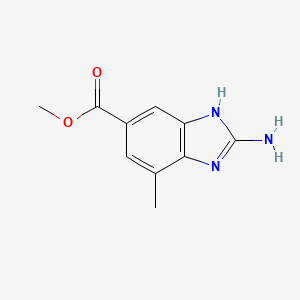
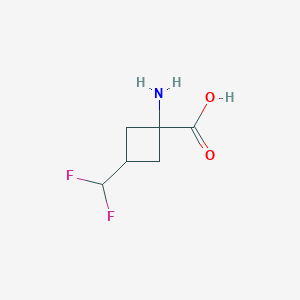


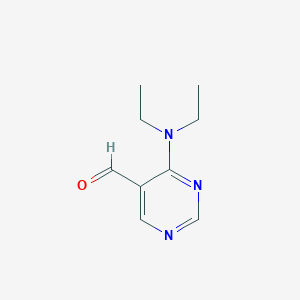
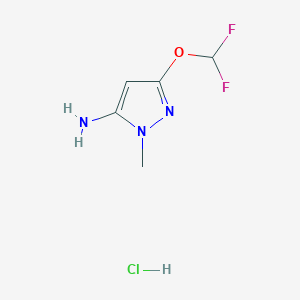
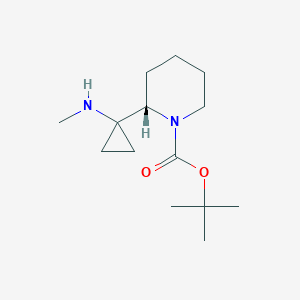
![3-(3-Azabicyclo[3.1.0]hexan-1-yl)-5-(trifluoromethyl)isoxazole hydrochloride](/img/structure/B13325738.png)
